N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-7-8-16(13-18(15)20)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJHITPIGQKZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477333-97-4 | |
| Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-chloro-4-methylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then reacted with 4-phenylpiperazine under nucleophilic substitution conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity and leading to pharmacological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared below with similar derivatives (Table 1):
Table 1. Structural and Physicochemical Comparison
Notes:
- The target compound’s 3-chloro-4-methylphenyl group enhances lipophilicity compared to monosubstituted analogs (e.g., 3-Cl in Compound 14, Ev7).
- Thiazole-containing derivatives (Ev1) exhibit higher melting points (~289°C) due to increased molecular rigidity .
- Sulfonyl-piperazine derivatives (Ev14) introduce polar groups, likely improving solubility but reducing membrane permeability .
Pharmacological Activities
Anticonvulsant Activity
- Compound 14 (Ev7) : N-(3-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide showed moderate anticonvulsant activity in rodent models, attributed to serotonin receptor modulation .
Antimicrobial Activity
- Thiazole-Piperazine Derivatives (Ev1) : Compounds like 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14, Ev1) demonstrated gram-positive antibacterial activity (MIC: 4 µg/mL) due to thiazole’s electron-deficient nature enhancing target binding .
- Sulfonyl-Piperazine Analogs (Ev14, Ev16) : N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (Ev14) and benzothiophene derivatives (Ev16) showed antifungal activity, suggesting sulfonyl groups broaden the spectrum .
Anti-inflammatory Potential
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as CAS 477333-97-4, is a compound of interest in pharmacology due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 343.85 g/mol. The compound features a piperazine moiety which is commonly associated with various biological activities, particularly in neuropharmacology.
While specific mechanisms for this compound are not extensively documented, compounds with similar structural frameworks often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Piperazine derivatives are known for their anxiolytic and antidepressant properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | NCI-H460 (lung cancer) | 42.30 |
| This compound | TBD | TBD |
These values suggest that the compound may possess similar cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Neuropharmacological Effects
Research has shown that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. For example, a study identified several piperazine compounds that activate TRPC channels, which are implicated in neuroprotection and neurotrophic effects.
Case Studies
- Study on Piperazine Derivatives : A screening of various piperazine derivatives identified several candidates with neurotrophic activity. These compounds demonstrated the ability to enhance neuronal survival and promote neurogenesis in vitro.
- Cytotoxicity Evaluation : In a comparative study, this compound was evaluated alongside known anticancer agents. The results indicated that while the compound showed promise, further optimization is required to enhance its potency.
Research Findings
Recent literature has highlighted the potential of this compound in:
- Antidepressant Activity : Similar compounds have been linked to modulation of serotonin receptors, suggesting potential antidepressant effects.
- Anxiolytic Effects : The structural similarities to known anxiolytics indicate that this compound may also exhibit anxiety-reducing properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-chloro-4-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 3-chloro-4-methylaniline with 2-chloroacetyl chloride to form the acetamide intermediate, followed by substitution with 4-phenylpiperazine. Key parameters include:
- Temperature : 60–80°C for amide bond formation.
- Catalysts : Triethylamine (TEA) to neutralize HCl byproducts .
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm substituent positions and purity. For example, the methyl group on the phenyl ring appears as a singlet (~2.3 ppm), and piperazine protons show splitting between 2.5–3.5 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, revealing bond lengths and dihedral angles critical for SAR analysis .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z ~398) .
Q. What preliminary pharmacological screening assays are recommended?
- Methodological Answer :
- In Vitro Receptor Binding : Screen against serotonin (5-HT) and dopamine (D) receptors using radioligand displacement assays (IC determination) .
- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) models in rodents, comparing efficacy to reference drugs like valproate .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with neurotransmitter systems?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT receptors. Focus on hydrogen bonding between the acetamide carbonyl and Ser159 residue .
- Functional Assays : Measure cAMP levels in transfected CHO cells to confirm receptor activation/inhibition .
- Kinetic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (K) and kinetics (k/k) .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- Methodological Answer :
- SAR Analysis : Compare analogues with trifluoromethyl (CF) or nitro (NO) groups on the phenyl ring. For example:
- CF : Enhances lipophilicity (logP ↑) but may reduce aqueous solubility.
- NO : Increases electron-withdrawing effects, altering receptor binding .
- Statistical Tools : Use multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ) with IC values .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK-293 vs. SH-SY5Y) and ligand concentrations.
- Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply funnel plots to detect publication bias .
Q. What computational strategies predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP2D6 inhibition risk) .
- Toxicity Profiling : Derek Nexus predicts hepatotoxicity based on structural alerts (e.g., aryl chloride moieties) .
- MD Simulations : GROMACS models liver microsomal stability by simulating compound-enzyme interactions over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
